molecular formula C18H16ClN3OS B2484078 2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-46-3

2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2484078
CAS No.: 391226-46-3
M. Wt: 357.86
InChI Key: LWSNNTJSEPJERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a chlorobenzamide moiety and a trimethylphenyl group. Its molecular formula is C15H16ClN3S, with a molecular weight of 301.82 g/mol. The presence of the thiadiazole ring is significant as it is often associated with various biological activities.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.03 to 2 μg/mL . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties. A related compound demonstrated an IC50 value of approximately 92.4 μM against various cancer cell lines including colon adenocarcinoma and lung carcinoma . Although direct studies on the specific compound are lacking, the structural framework indicates a possibility for similar activity.

The biological activity of thiadiazoles often involves interaction with key biological targets. For example:

  • Inhibition of Enzymes : Thiadiazoles can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
  • Antioxidant Properties : Some derivatives have shown antioxidant effects that could contribute to their anticancer potential by reducing oxidative stress in cells .

Case Studies

  • Study on Antifungal Activity : A recent study synthesized various thiadiazole derivatives and tested their antifungal properties. Compounds similar to this compound exhibited significant activity against fungal strains, indicating a promising avenue for further research .
  • Anticancer Research : In another study focusing on related thiadiazole compounds, researchers observed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Data Table: Biological Activities of Thiadiazole Derivatives

Activity TypeCompound ExampleMIC/IC50 ValuesReference
AntifungalA30-A340.03 - 0.5 μg/mL
AnticancerCompound 1 (similar structure)~92.4 μM
Enzyme InhibitionVarious ThiadiazolesVaries

Properties

IUPAC Name

2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSNNTJSEPJERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.